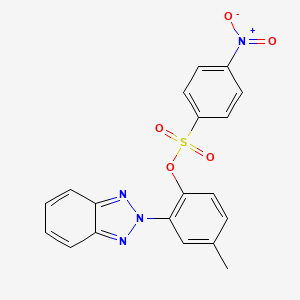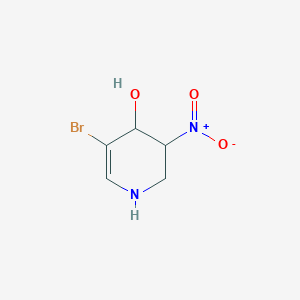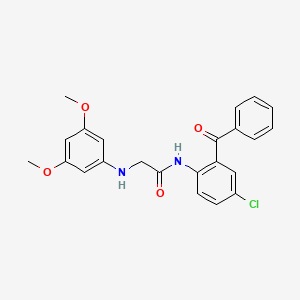![molecular formula C17H21N3O2S2 B10871412 (5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10871412.png)
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic organic molecule that belongs to the class of thiazolone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazolone Core: The thiazolone core can be synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazolone intermediate with 1-(2-hydroxyethyl)piperazine.
Benzylidene Formation: The final step involves the condensation of the intermediate with 4-(methylsulfanyl)benzaldehyde to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Examples include tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate and other benzylidene-thiazolone derivatives.
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one: can be compared to other thiazolone derivatives and piperazine-containing compounds.
Uniqueness
- The presence of both the piperazine and benzylidene groups in the same molecule provides unique chemical properties and potential biological activities.
- The combination of these functional groups can lead to enhanced binding affinity and specificity for certain molecular targets, making it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C17H21N3O2S2 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H21N3O2S2/c1-23-14-4-2-13(3-5-14)12-15-16(22)18-17(24-15)20-8-6-19(7-9-20)10-11-21/h2-5,12,21H,6-11H2,1H3/b15-12- |
InChI-Schlüssel |
MCSOKIBIUPVQND-QINSGFPZSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CCO |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-2-phenylethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10871333.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate](/img/structure/B10871335.png)
![(2E)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10871341.png)
![4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B10871343.png)

![7-(2-Furylmethyl)-2-(2-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10871358.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide](/img/structure/B10871360.png)
![N'-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B10871371.png)
![N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B10871375.png)
![2-{[3-(3-Methoxyphenyl)-4-oxoquinazolin-2-YL]methyl}isoindole-1,3-dione](/img/structure/B10871376.png)


![(E)-1-(4-methoxyphenyl)-N-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine](/img/structure/B10871391.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871395.png)
